

Cabotegravir-d5 in human plasma quantification

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Compound Focus: Cabotegravir-d5

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Analytical Methods and Protocols

The primary application of **Cabotegravir-d5** is in **therapeutic drug monitoring (TDM)** for people receiving long-acting Cabotegravir injections, helping to manage the significant variability in drug concentrations between individuals [1] [2].

Sample Preparation: Protein Precipitation

This is a high-throughput and sample-sparing method suitable for clinical monitoring [3] [4].

- **Plasma Volume:** Use 50 μL of human plasma [3] [4].
- **Internal Standard:** Add 100 μL of **Cabotegravir-d5** in acetonitrile (concentration 1000 ng/mL) [1].
- **Protein Precipitation:** Vigorously shake the mixture for one minute [1].
- **Centrifugation:** Centrifuge the sample to separate the precipitate.
- **Supernatant Collection:** Transfer a clear portion (e.g., 10 μL) of the supernatant onto a paper substrate for direct analysis via paper spray mass spectrometry [1]. For UPLC-MS/MS, the supernatant may be evaporated and the sample reconstituted in a mobile phase-compatible solvent [3].

Instrumental Analysis: UPLC-MS/MS

This method enables simultaneous quantification of Cabotegravir and eight other antiretroviral drugs [3] [4].

- **Chromatography:**

- **Column:** Waters CORTECS T3 (2.1 × 100 mm; 1.6 μm) with a pre-column [3].
 - **Mobile Phase:** Solvent A is 0.1% formic acid in water; Solvent B is acetonitrile [3].
 - **Gradient:** Employ a multi-step gradient from 97% A to 15% A over 4 minutes, then re-equilibrate [3].
 - **Flow Rate:** 0.300 mL/min [3].
 - **Column Temperature:** 55°C [3].
 - **Run Time:** 7.5 minutes [3].
- **Mass Spectrometry:**
 - **Ionization:** Heated electrospray ionization (HESI) in **positive ion mode** [3].
 - **Data Acquisition:** Selected reaction monitoring (SRM) [3].
 - **Key Ion Transitions** [3]:
 - **Cabotegravir:** m/z 406.01 → 126.88
 - **Cabotegravir-d5 (Internal Standard):** m/z 411.03 → 267.96

Quantitative Assay Performance Data

The developed and validated UPLC-MS/MS method demonstrates excellent performance for the precise quantification of Cabotegravir [3] [4].

Table 1: Validated Quantitative Performance of the UPLC-MS/MS Assay for Cabotegravir in Human Plasma [3] [4]

Validation Parameter	Performance Data
Linear Range	1 - 250 ng/mL & 100 - 5,000 ng/mL
Linearity (R ²)	> 0.99
Trueness (% of nominal concentration)	89.7% - 104.1%
Precision (Coefficient of Variation)	< 15%

Table 2 provides a comparison of different analytical approaches that utilize **Cabotegravir-d5**.

Table 2: Comparison of Analytical Methods Using **Cabotegravir-d5**

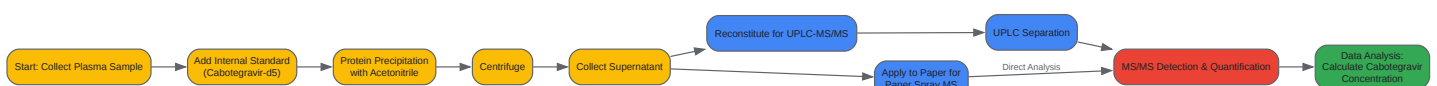
Parameter	UPLC-MS/MS Method [3] [4]	Miniature MS Point-of-Care Assay [1]
Application Context	Centralized lab TDM	Rapid, on-site clinical testing
Sample Type	Plasma	Whole Blood
Sample Volume	50 µL	100 µL
Assay Time	7.5 minutes	< 4 minutes
Limit of Quantification (LoQ)	1 ng/mL (low range)	750 ng/mL
Key Advantage	High sensitivity, multi-analyte panel	Speed and portability

Clinical Relevance and Interpretation

- **Therapeutic Targets:** The protein-adjusted 90% inhibitory concentration (PA-IC90) for Cabotegravir is **166 ng/mL** [2]. A higher target of **664 ng/mL** (4x PA-IC90) is often used in clinical studies for its protective efficacy [2].
- **Real-World Variability:** Real-world data shows large inter-individual variability in Cabotegravir concentrations, with some individuals exhibiting repeatedly low levels [2]. Monitoring helps identify these patients to optimize dosing and prevent virologic failure [1] [2].

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for quantifying Cabotegravir in human plasma using **Cabotegravir-d5** as an internal standard:



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Figure 1. Workflow for Quantifying Cabotegravir in Plasma Using LC-MS/MS

Key Takeaways for Researchers

- **Internal Standard Role:** **Cabotegravir-d5** is critical for correcting losses during sample preparation and variations in instrument response [1] [3].
- **Method Selection:** Choose between high-sensitivity lab-based UPLC-MS/MS for multi-analyte panels or rapid miniature MS for point-of-care needs [1] [3].
- **Clinical Application:** This methodology supports personalized HIV treatment by enabling dose frequency personalization based on individual drug exposure [1] [2].

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